

Technical Guide: Spectral and Experimental Data of Azido-PEG10-acid

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Compound of Interest

Compound Name: Azido-PEG10-acid

Cat. No.: B605808

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for **Azido-PEG10-acid** (1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid). This bifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a terminal azide group for "click" chemistry and a carboxylic acid for amide bond formation.

Core Data Presentation

The following tables summarize the key physical and spectral properties of **Azido-PEG10-acid**.

Table 1: Physicochemical Properties of **Azido-PEG10-acid**

Property	Value	Source
Chemical Formula	C ₂₃ H ₄₅ N ₃ O ₁₂	[1][2]
Molecular Weight	555.62 g/mol	[1][2]
Exact Mass	555.3003	[1]
CAS Number	1644163-57-4	
Purity	Typically >95%	
Appearance	To be determined	
Solubility	Soluble in Water, DMSO, and DMF	

Table 2: Expected ¹H NMR Spectral Data of **Azido-PEG10-acid** (CDCl₃, 400 MHz)

While a definitive, publicly available peak list for **Azido-PEG10-acid** is not readily accessible, the following table outlines the expected chemical shifts, multiplicities, and assignments based on the known structure and spectral data of similar azido-PEG compounds.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.64	s	~36H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.60	t	2H	-CH ₂ -CH ₂ -N ₃
~3.38	t	2H	-CH ₂ -N ₃
~3.75	t	2H	-O-CH ₂ -CH ₂ -COOH
~2.65	t	2H	-CH ₂ -COOH
10-12	br s	1H	-COOH

Note: The chemical shifts of the PEG backbone protons often appear as a broad singlet. The terminal protons of the carboxylic acid are broad and may be exchanged with D₂O.

Table 3: Mass Spectrometry Data of **Azido-PEG10-acid**

Ion	Expected m/z
[M+H] ⁺	556.3076
[M+Na] ⁺	578.2895
[M-H] ⁻	554.2930

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **Azido-PEG10-acid**.

Synthesis of Azido-PEG10-acid

This protocol is adapted from a general procedure for the synthesis of azido-terminated polyethylene glycols.

Materials:

- HO-PEG10-COOH (Hydroxy-PEG10-acid)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Sodium azide (NaN₃)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Sodium sulfate (Na₂SO₄), anhydrous
- Deionized water
- Brine solution

Procedure:

- Mesylation of HO-PEG10-COOH:
 - Dissolve HO-PEG10-COOH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylamine (1.5 equivalents) dropwise to the solution.
 - Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
 - Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding deionized water.
 - Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.
- Azidation of the Mesylated Intermediate:
 - Dissolve the crude mesylated intermediate in anhydrous DMF.
 - Add sodium azide (3 equivalents) to the solution.
 - Heat the reaction mixture to 80-90 °C and stir overnight.
 - Monitor the reaction by TLC for the disappearance of the starting material.
 - After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and DCM.

- Extract the aqueous layer with DCM (3 x).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Azido-PEG10-acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **Azido-PEG10-acid** in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire a ^1H NMR spectrum.
- Typical parameters include:
 - Number of scans: 16-64
 - Relaxation delay: 1-5 seconds
 - Pulse width: 30-45 degrees
- Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).
- Integrate all peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).

Mass Spectrometry

Instrumentation:

- An electrospray ionization mass spectrometer (ESI-MS) coupled to a time-of-flight (TOF) or Orbitrap analyzer.

Sample Preparation:

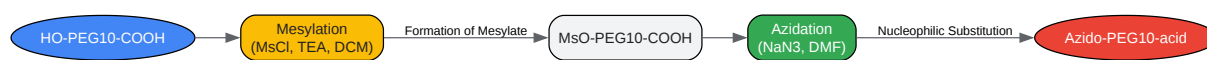
- Prepare a dilute solution of **Azido-PEG10-acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
- A small amount of formic acid or ammonium acetate may be added to promote ionization.

Data Acquisition:

- Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire the mass spectrum in both positive and negative ion modes.
- Typical ESI parameters:
 - Capillary voltage: 3-4 kV
 - Cone voltage: 20-40 V
 - Source temperature: 100-150 $^{\circ}\text{C}$
 - Desolvation temperature: 250-350 $^{\circ}\text{C}$
- Analyze the resulting spectrum to identify the molecular ion peaks (e.g., $[\text{M}+\text{H}]^{+}$, $[\text{M}+\text{Na}]^{+}$, $[\text{M}-\text{H}]^{-}$).

Visualizations

The following diagram illustrates the synthetic workflow for **Azido-PEG10-acid**.



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Caption: Synthetic pathway for **Azido-PEG10-acid**.

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References

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